molecular formula C6H7ClN2O2 B1530440 2-Chloro-4,5-dimethoxypyrimidine CAS No. 1333240-17-7

2-Chloro-4,5-dimethoxypyrimidine

Cat. No.: B1530440
CAS No.: 1333240-17-7
M. Wt: 174.58 g/mol
InChI Key: KIIOOCFFMSRIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2. It is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethoxypyrimidine typically involves the chlorination of 4,5-dimethoxypyrimidine. One common method includes the reaction of 2,4-dichloro-5-methoxypyrimidine with methanol under specific conditions to yield the desired compound . Another approach involves the use of malononitrile as a starting material, followed by a series of reactions including salifying, cyanamide, and condensation reactions .

Industrial Production Methods: Industrial production of this compound may utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often involves the use of composite solvents and catalysts to facilitate the reactions and improve efficiency .

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific derivative and its intended application.

Properties

IUPAC Name

2-chloro-4,5-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOOCFFMSRIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 g (55.9 mmol) 2,4-dichloro-5-methoxy-pyrimidine in 200 mL MeOH was added 7.7 g (55.9 mmol) K2CO3. The reaction mixture was stirred at room temperature for 24 h, then the volatiles were removed in vacuo. The residue was diluted with EtOAc (200 mL) and water (100 mL). The organic layer was separated, dried (Na2SO4), and evaporated affording 9.0 g (92%) 2-chloro-4,5-dimethoxy-pyrimidine as a fluffy white solid which was used in subsequent steps without further purification. LCMS [M+H]+=175.0.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,5-dimethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,5-dimethoxypyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,5-dimethoxypyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4,5-dimethoxypyrimidine
Reactant of Route 5
2-Chloro-4,5-dimethoxypyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,5-dimethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.